(4-(4-Fluorophenyl)thiazol-2-yl)methanol

Medicinal Chemistry Carbonic Anhydrase Inhibition Oncology

Sourcing inconsistency in thiazole building blocks can derail SAR studies. (4-(4-Fluorophenyl)thiazol-2-yl)methanol (CAS 1211511-24-8) provides a structurally validated scaffold to ensure experimental reproducibility. - Enables synthesis of analogs with demonstrated 5.5-fold improved hCA IX potency (KI = 7.9 nM) over clinical-stage SLC-0111. - Core structure of derivatives with potent cytotoxicity (IC50 = 0.62-0.78 µM) against HCT116 and MCF-7 cancer cell lines. - Critical precursor for exploring 3.48-fold antibacterial potency gains over thiodiazole copper (EC50 = 156.7 µM). Supplied with rigorous analytical certification to support hit-to-lead optimization.

Molecular Formula C10H8FNOS
Molecular Weight 209.24 g/mol
CAS No. 1211511-24-8
Cat. No. B1372994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(4-Fluorophenyl)thiazol-2-yl)methanol
CAS1211511-24-8
Molecular FormulaC10H8FNOS
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)CO)F
InChIInChI=1S/C10H8FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-4,6,13H,5H2
InChIKeySDZNQPGOGCLEII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: (4-(4-Fluorophenyl)thiazol-2-yl)methanol Properties & Utility


(4-(4-Fluorophenyl)thiazol-2-yl)methanol (CAS 1211511-24-8) is a thiazole-based heterocyclic compound with the molecular formula C10H8FNOS and a molecular weight of 209.24 g/mol . It features a central thiazole ring substituted at position 4 with a 4-fluorophenyl group and at position 2 with a hydroxymethyl functional group . This structural motif positions the compound as a versatile small-molecule scaffold [1] and a building block for the synthesis of more complex molecules in medicinal chemistry . The presence of the 4-fluorophenyl substituent is of particular interest, as fluorine incorporation is a well-established strategy in drug discovery to enhance metabolic stability and modulate binding interactions [2].

1 Fluorine-containing thiazole scaffold for medicinal chemistry SAR libraries
2 Hydroxymethyl handle enables further derivatization at 2-position
3 4-fluorophenyl motif supports metabolic stability and binding interaction studies

Generic Substitution Risks: (4-(4-Fluorophenyl)thiazol-2-yl)methanol vs. Analogues


Generic substitution among thiazole analogs is scientifically invalid due to profound differences in molecular architecture that directly dictate biological activity and synthetic utility. The specific substitution pattern of (4-(4-fluorophenyl)thiazol-2-yl)methanol—a 4-fluorophenyl group at position 4 and a hydroxymethyl group at position 2 of the thiazole ring—defines its unique chemical reactivity and potential for molecular recognition . Changing the position of the fluorophenyl substituent (e.g., from 4- to 2- or 3-position), altering the functional group (e.g., from hydroxymethyl to amine or thiol), or modifying the heterocyclic core (e.g., from thiazole to thiadiazole) can lead to a complete loss or significant alteration of a desired biological profile . For instance, a bioisosteric replacement of the 4-fluorophenyl tail in a lead compound with a thiazole ring resulted in analogs with a wide range of inhibitory activities (KIs from 7.9 to 7136 nM across different targets), demonstrating that even minor structural modifications yield unpredictable and often detrimental changes in potency and selectivity [1]. Therefore, sourcing the exact compound is critical for research reproducibility and for maintaining the integrity of structure-activity relationship (SAR) studies .

! Positional isomer (CAS 1175640-25-1) shares identical MW but different fluorophenyl placement; may lead to altered biological recognition and should not be used interchangeably.
! Functional group changes (e.g., hydroxymethyl to amine or thiol) modify reactivity and target engagement; class-level SAR indicates potency shifts cannot be predicted.
! Non-fluorinated or alternate heterocyclic cores lose the fluorine-mediated metabolic advantage; substitution with thiadiazole or pyridine analogs may not reproduce reported analogue profiles.

Quantitative Differentiation: (4-(4-Fluorophenyl)thiazol-2-yl)methanol


Carbonic Anhydrase IX Inhibition: Role of 4-Fluorophenyl Substituent

The 4-fluorophenyl motif, which is a core structural element of (4-(4-Fluorophenyl)thiazol-2-yl)methanol, has been shown to be essential for potent inhibition of the tumor-associated carbonic anhydrase isoform hCA IX. In a study of SLC-0111 analogues, a bioisosteric replacement strategy was used to modify the 4-fluorophenyl tail. The most potent thiazole analogue (compound 12d) achieved a KI of 7.9 nM against hCA IX, which is 5.5-fold more potent than the parent SLC-0111 (KI = 45 nM) [1]. This demonstrates that the 4-fluorophenyl group, when presented in a specific molecular context, can be optimized for high affinity, a property not generalizable to other aryl or heteroaryl replacements [1].

CA IX Inhibition
Reported analogue
KI 7.9 nM (analogue 12d) vs 45 nM (SLC-0111)
Supports 4-fluorophenyl-thiazole scaffold for CA IX inhibitor design
Analogue data; direct testing required for this building block
Medicinal Chemistry Carbonic Anhydrase Inhibition Oncology

Cytotoxicity of 4-(4-Fluorophenyl)thiazole Derivatives in Cancer Cells

Derivatives containing the 4-(4-fluorophenyl)thiazole scaffold demonstrate potent and selective cytotoxicity against human cancer cell lines. In a study evaluating thiazole-based stilbene analogs, compound (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole (11) exhibited an IC50 of 0.62 μM against the HCT116 colon cancer cell line, while a related analog, compound 8, showed an IC50 of 0.78 μM against the MCF-7 breast cancer cell line [1]. These values indicate high potency and suggest a degree of cell-line selectivity that can be modulated by varying the substituents on the core scaffold [1].

Cytotoxicity (analogue)
Class-level inference
IC50 0.62 µM (HCT116); 0.78 µM (MCF-7)
Supports cell-model endpoint review for anticancer research
Close structural analogue data; MTT assay
Oncology Cytotoxicity Anticancer Drug Discovery

Antibacterial Potency of 4-(4-Fluorophenyl)thiazole Analogue

A derivative containing the 4-(4-fluorophenyl)thiazole substructure, N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1), demonstrated superior antibacterial efficacy compared to established controls. The compound exhibited an EC50 value of 156.7 µM, which is significantly lower (more potent) than the commercial standards bismerthiazol (EC50 = 230.5 µM) and thiodiazole copper (EC50 = 545.2 µM) [1]. This data provides a direct, quantitative advantage for this specific chemical class over known antibacterial agents.

Antibacterial EC50
Reported derivative
EC50 156.7 µM (derivative A1) vs bismerthiazol 230.5 µM
Supports antimicrobial screening context for thiazole derivatives
Derivative A1 not identical to parent building block
Antimicrobial Agents Antibacterial Agrochemicals

Commercial Purity and Structural Isomer Comparison

For procurement purposes, (4-(4-Fluorophenyl)thiazol-2-yl)methanol (CAS 1211511-24-8) is available from multiple vendors with a specified minimum purity of 95% . A close structural isomer, (2-(2-Fluorophenyl)thiazol-4-yl)methanol (CAS 1175640-25-1), shares an identical molecular weight (209.24 g/mol) but differs in the position of the fluorophenyl group . This positional isomerism necessitates careful sourcing to ensure the correct compound is procured for specific research applications, as their chemical and biological properties are expected to differ significantly.

Purity & Isomer Identity
Supplier specification
≥95% purity; CAS 1211511-24-8 vs 1175640-25-1 (positional isomer)
CAS number verification critical for procurement accuracy
Isomers share identical MW; experimental variability expected
Chemical Procurement Sourcing Quality Control

Hemocompatibility of Fluorophenyl-Thiazole Derivatives

A series of fluorophenyl-based thiazoles, synthesized via the Hantzsch method, were evaluated for biocompatibility using an in vitro hemolytic assay. All synthesized compounds were found to be biocompatible, exhibiting minimal lysis of human erythrocytes when compared to the positive control standard, Triton X-100 [1]. While specific quantitative hemolysis percentages were not reported for individual compounds, the study concluded that the entire class of fluorophenyl-thiazoles demonstrated favorable biocompatibility profiles [1].

Hemocompatibility
Class-level inference
Minimal hemolysis reported for fluorophenyl-thiazole series
Reported hemocompatibility endpoint context; data to verify
Exact % hemolysis not provided in abstract
Drug Safety Toxicology Biocompatibility

Application Scenarios for (4-(4-Fluorophenyl)thiazol-2-yl)methanol


Carbonic Anhydrase IX Inhibitor Development for Oncology

Leveraging the demonstrated 5.5-fold improvement in hCA IX inhibitory potency observed for a close thiazole analogue (KI = 7.9 nM) compared to the clinical-stage SLC-0111 [1], (4-(4-Fluorophenyl)thiazol-2-yl)methanol serves as an ideal starting scaffold for developing next-generation, tumor-targeting carbonic anhydrase inhibitors. Its hydroxymethyl group at the 2-position provides a convenient handle for further derivatization to optimize pharmacokinetic and pharmacodynamic properties.

Cytotoxic Thiazole Scaffold Optimization for Anticancer Discovery

The potent cytotoxicity (IC50 = 0.62-0.78 µM) demonstrated by structurally related 4-(4-fluorophenyl)thiazole derivatives against colon (HCT116) and breast (MCF-7) cancer cell lines validates this core for hit-to-lead optimization campaigns [2]. Researchers can use (4-(4-Fluorophenyl)thiazol-2-yl)methanol as a key intermediate to synthesize focused libraries aimed at improving potency and selectivity against specific cancer types.

Development of Next-Generation Antibacterial Agents

The significant 3.48-fold superiority in antibacterial potency (EC50 = 156.7 µM) of a 4-(4-fluorophenyl)thiazole derivative over the commercial standard thiodiazole copper provides a compelling rationale for exploring this chemical space in antimicrobial research [3]. (4-(4-Fluorophenyl)thiazol-2-yl)methanol is a critical building block for synthesizing and evaluating new analogs with the goal of combating drug-resistant bacterial strains.

Fluorine-Containing Library Building Block

Given the established importance of fluorine in enhancing metabolic stability and binding interactions [4], and the favorable biocompatibility profile observed for related fluorophenyl-thiazoles [5], this compound is a highly valued building block for constructing diverse screening libraries. Its use in medicinal chemistry campaigns can expedite the identification of lead compounds with improved drug-like properties across multiple therapeutic areas.

Application
Selection Property
Validation Focus
CA IX inhibitor design studies
4-fluorophenyl-thiazole scaffold with derivatizable hydroxymethyl handle
In vitro CA IX inhibition assay (analogue-validated scaffold)
Cancer cell-model research
Cytotoxicity assay context (analogue-reported IC50 benchmarks)
Cell-viability and selectivity endpoints in HCT116 / MCF-7 models
Antimicrobial screening studies
Antibacterial assay context (derivative EC50 comparison)
MIC and strain-panel endpoints for antibacterial evaluation
Fluorine-containing library synthesis
Fluorophenyl-thiazole building block for metabolic stability research
Compatibility with parallel synthesis and SAR profiling
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